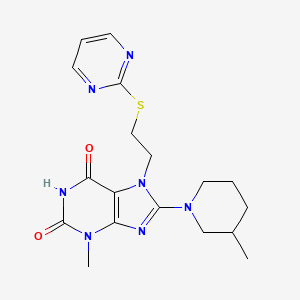

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound (CAS: 685860-41-7) is a purine-2,6-dione derivative with structural modifications at positions 3, 7, and 8 of the purine core. The 8-position is substituted with a 3-methylpiperidin-1-yl group, which may influence receptor selectivity due to its bulky, lipophilic nature .

Properties

IUPAC Name |

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O2S/c1-12-5-3-8-24(11-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)9-10-28-16-19-6-4-7-20-16/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSGNCIBRWXZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound belongs to the purine class and features a complex structure that includes a piperidine moiety and a pyrimidine-thioether side chain. Such structural characteristics often correlate with significant biological activities, particularly in pharmacology.

Biological Activity

- Enzyme Inhibition : Many purine derivatives have been studied for their ability to inhibit various enzymes. This compound may exhibit inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibitors of PDEs are of particular interest in treating conditions such as schizophrenia and other neuropsychiatric disorders due to their role in modulating neurotransmitter systems .

- Anticancer Properties : Compounds with similar structures have shown promise in anticancer research. For instance, certain purine analogs have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis or by inducing apoptosis in malignant cells. The presence of the pyrimidine moiety may enhance these effects through specific interactions with nucleic acid targets .

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that modifications in purine structures can lead to enhanced binding affinities for neurotransmitter receptors .

Case Studies

While specific case studies on this exact compound are lacking, related research has highlighted the following:

- PDE10 Inhibitors : Research has showcased compounds that inhibit PDE10 as potential treatments for schizophrenia. These compounds often demonstrate improved cognitive function and reduced psychotic symptoms in preclinical models .

- Cancer Therapeutics : A study involving purine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the purine structure can lead to enhanced therapeutic profiles .

Data Table: Similar Compounds and Their Biological Activities

Comparison with Similar Compounds

Table 1: Comparative Analysis of Purine-2,6-dione Derivatives

Key Findings

Position 7 Modifications: The target compound’s pyrimidin-2-ylthioethyl group at position 7 introduces a sulfur atom, which may enhance binding to cysteine-rich kinase domains compared to the thietan-3-yl group in F-168 .

Position 8 Modifications: The 3-methylpiperidin-1-yl group in the target compound offers a rigid, lipophilic moiety, contrasting with the piperazin-1-yl group in F-168, which introduces basic nitrogen for solubility .

Biological Implications :

- Analogs like F-168 demonstrate that substituents at position 8 critically influence therapeutic outcomes. For example, replacing caffeine’s methyl groups with piperazinyl or trifluoropropyl groups (as in 3-29A ) can abolish CNS activity while retaining analgesic or antithrombotic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.